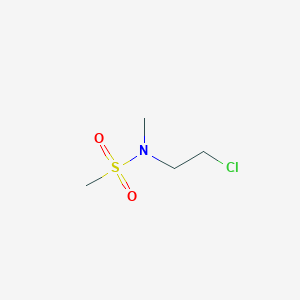
N-(2-chloroethyl)-N-methylmethanesulfonamide
Descripción general
Descripción
N-(2-Chloroethyl)-N-methylmethanesulfonamide (also known as MESNA) is a widely used chemical compound in scientific research. It is a derivative of sulfonamide, a type of medication used to treat bacterial infections. MESNA is used in laboratory experiments as a reagent and as a scavenger for toxic compounds. It has a wide range of applications in scientific research, including as an antioxidant, a reducing agent, an anticoagulant, and a chelating agent.
Aplicaciones Científicas De Investigación
Synthetic Approaches and Derivatives : Research on derivatives of N-(2-chloroethyl)-N-methylmethanesulfonamide has led to the development of new compounds with potential applications in various fields. For instance, the synthesis of phenylmethanesulfonamide derivatives, based on phenyl-N-(2,2,2-trichloroethylidene) methanesulfonamide, demonstrates the high reactivity and potential utility of these compounds in organic synthesis, particularly in alkylation reactions involving toluene, anisole, thiophene, and 2-chlorothiophene (Aizina et al., 2012).
Crystal Structure Analysis : The crystal structure of N-methylmethanesulfonamide, a related compound, provides insights into its molecular conformation at low temperatures. Understanding such structures is crucial for designing more efficient and selective synthetic routes in pharmaceutical and material sciences (Higgs et al., 2002).
Structural and Vibrational Properties : The study of 2-chloroethyl(methylsulfonyl)methanesulfonate, closely related to N-(2-chloroethyl)-N-methylmethanesulfonamide, explores its structural, vibrational, and biological activities. Such research is pivotal for understanding the physical properties and potential biological applications of these compounds (Galván et al., 2018).
Catalysis and Synthetic Applications : The palladium-catalyzed arylation of sulfonamide-stabilized enolates, including compounds similar to N-(2-chloroethyl)-N-methylmethanesulfonamide, is a significant advancement in organic synthesis, offering efficient pathways to sulfonamide derivatives with potential applications in drug development and materials science (Zeevaart et al., 2005).
Chemoselective N-Acylation : The development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides demonstrates the potential for chemoselective N-acylation reactions. This research is crucial for the synthesis of complex molecules in a more selective and efficient manner, which is highly relevant in pharmaceutical chemistry (Kondo et al., 2000).
Propiedades
IUPAC Name |
N-(2-chloroethyl)-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO2S/c1-6(4-3-5)9(2,7)8/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGXNNNSOVWLJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloroethyl)-N-methylmethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



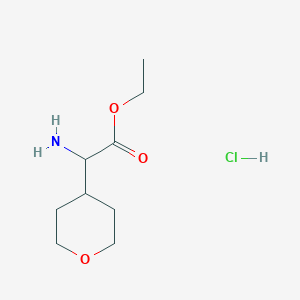


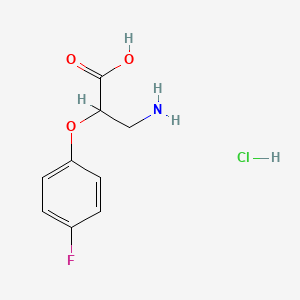

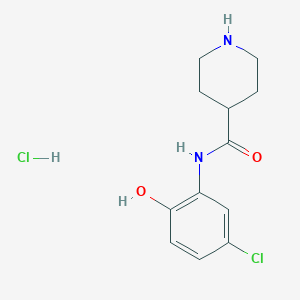

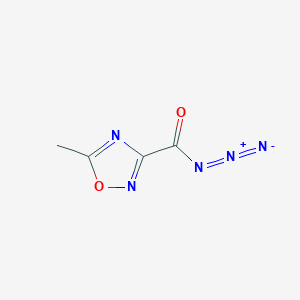
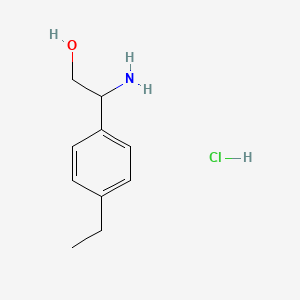
![3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1376621.png)



![[4-(Methanesulfonylmethyl)oxan-4-yl]methanol](/img/structure/B1376630.png)